molecular formula C29H46O2 B12292063 21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol

21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol

Cat. No.: B12292063
M. Wt: 426.7 g/mol
InChI Key: SSBVUUVGCIMTCL-UHFFFAOYSA-N
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Description

21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol is a complex organic compound that belongs to the class of norhopanes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol typically involves multiple steps, including the formation of the norhopane skeleton and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the norhopane core through cyclization of suitable precursors.

    Functional Group Transformations: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) may be used for purification.

Chemical Reactions Analysis

Types of Reactions

21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups with others using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6alpha-diol
  • 21alphaH-24-Norhopa-4(23),22(29)-diene-3alpha,6beta-diol

Uniqueness

21alphaH-24-Norhopa-4(23),22(29)-diene-3beta,6beta-diol is unique due to its specific structural configuration and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C29H46O2

Molecular Weight

426.7 g/mol

IUPAC Name

5a,5b,11a,13b-tetramethyl-8-methylidene-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-7,9-diol

InChI

InChI=1S/C29H46O2/c1-17(2)19-10-13-26(4)20(19)11-15-28(6)23(26)8-9-24-27(5)14-12-21(30)18(3)25(27)22(31)16-29(24,28)7/h19-25,30-31H,1,3,8-16H2,2,4-7H3

InChI Key

SSBVUUVGCIMTCL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CC(C5C4(CCC(C5=C)O)C)O)C)C)C

Origin of Product

United States

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